![molecular formula C14H21Cl2N3 B2635844 2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride CAS No. 1351632-48-8](/img/structure/B2635844.png)
2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride, also known as JB-1, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It is a benzimidazole derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Antifungal Activity
Benzimidazole and piperazine derivatives, including structures related to 2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole, have been highlighted for their significance in the biological field, notably for their antibacterial, antiviral, and antifungal properties. A study by Gadhave et al. (2012) synthesized novel benzimidazole derivatives and assessed their antifungal potential against Trichophyton rubrum and Candida albicans, showing moderate activity compared to ketoconazole, a standard antifungal agent. This suggests the potential of benzimidazole derivatives in developing new antifungal agents to address increasing drug-resistant pathogens (Gadhave, Vichare, & Joshi, 2012).
Antitubercular Agents
Revathi et al. (2015) conducted a study on the synthesis and evaluation of novel 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine derivatives for antitubercular activity. These derivatives were tested against Mycobacterium tuberculosis, showing promising results for four compounds with minimum inhibitory concentration values indicative of potent antitubercular agents. This research supports the exploration of benzimidazole derivatives as potential therapeutic agents for tuberculosis treatment (Revathi, Perumal, Pai, Arunkumar, Sriram, & Kini, 2015).
Broad Spectrum Antibacterial Activities
He et al. (2003) synthesized a series of 2-piperidin-4-yl-benzimidazoles and evaluated their antibacterial activities, discovering compounds that inhibit bacterial growth with low minimal inhibitory concentrations (MICs). These benzimidazoles demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including clinically important strains like enterococci, suggesting a new class of potential antibacterial agents (He, Wu, Yang, Robinson, Risen, Ranken, Blyn, Sheng, & Swayze, 2003).
Anticancer Potential
A novel series of 2-(benzimidazol-2-yl)quinoxalines with piperazine, piperidine, and morpholine moieties were designed by Mamedov et al. (2022) to explore their antitumor activities. Among these, compounds with N-methylpiperazine substituents showed promising activity against a range of cancer lines with little cytotoxicity against normal human cells, indicating their potential as anticancer agents (Mamedov, Zhukova, Voloshina, Syakaev, Beschastnova, Lyubina, Amerhanova, Samigullina, Gubaidullin, Buzyurova, Rizvanov, & Sinyashin, 2022).
Propiedades
IUPAC Name |
2-methyl-1-(piperidin-4-ylmethyl)benzimidazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.2ClH/c1-11-16-13-4-2-3-5-14(13)17(11)10-12-6-8-15-9-7-12;;/h2-5,12,15H,6-10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYUVTMXZDGMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.